molecular formula C11H15FN2O2 B1279713 tert-Butyl (3-amino-4-fluorophenyl)carbamate CAS No. 361548-95-0

tert-Butyl (3-amino-4-fluorophenyl)carbamate

Cat. No. B1279713
CAS RN: 361548-95-0
M. Wt: 226.25 g/mol
InChI Key: VWFNJRUKTFGZJN-UHFFFAOYSA-N
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Description

The compound tert-Butyl (3-amino-4-fluorophenyl)carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. Its structure includes a tert-butyl carbamate group, which is a common protecting group in organic synthesis, particularly for amines and alcohol functionalities. The presence of a fluorine atom on the aromatic ring can significantly influence the biological activity of the compound due to the unique properties of fluorine atoms when incorporated into molecules .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, tert-butyl carbamates can be synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction steps, as demonstrated in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate .

Molecular Structure Analysis

The molecular structure of this compound includes an aromatic ring with electron-withdrawing fluorine and amino substituents, which can affect the electronic properties of the molecule. The tert-butyl group provides steric bulk and can influence the reactivity of the carbamate. The molecular structure and electronic properties can be studied through spectroscopic measurements and theoretical calculations .

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates in organic synthesis. They can undergo various chemical transformations, such as reactions with organometallics to give N-(Boc)hydroxylamines . The tert-butyl group can be removed under mild conditions using aqueous phosphoric acid, which is an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates10. Additionally, tert-butyl carbamates can be used as handles in solid-phase synthesis of peptide alpha-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the substituents on the aromatic ring and the presence of the tert-butyl group. These properties include solubility, stability, and reactivity towards various reagents. For example, tert-butyl carbamates show resistance to acidolysis and can be selectively deprotected in the presence of other acid-sensitive groups10. The fluorine atom on the aromatic ring can enhance the lipophilicity and metabolic stability of the compound, making it valuable in drug discovery .

Scientific Research Applications

  • Intermediate in Biologically Active Compounds :

    • tert-Butyl carbamate derivatives are important intermediates in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), a drug used for treating non-small cell lung cancer. These compounds are synthesized through processes like acylation, nucleophilic substitution, and reduction, yielding high purity and yield rates (Zhao, Guo, Lan, & Xu, 2017).
  • Chemoselective Transformation in Organic Synthesis :

    • tert-Butyl carbamate plays a significant role in the chemoselective transformation of amino protecting groups. It can be synthesized from commonly used amino protecting groups and reacts with various electrophiles to yield N-ester type compounds. This highlights its versatility in organic synthesis (Sakaitani & Ohfune, 1990).
  • Catalysis in Organic Reactions :

    • The compound is utilized in various catalytic organic reactions. For example, in the metalation of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, which allows for efficient reaction with a variety of electrophiles, enabling the preparation of alpha-functionalized alpha-amino silanes (Sieburth, Somers, & O'hare, 1996).
  • Synthesis of Diverse Chemical Structures :

    • It is used in the synthesis of various chemical structures like tert-butyl carbamates, esters, and ethers, highlighting its role in the synthesis of complex organic compounds. This includes the preparation and Diels-Alder reaction of substituted furans and the efficient transformation of tert-butyl carbamates to novel glycoconjugates (Padwa, Brodney, & Lynch, 2003); (Henry & Lineswala, 2007).
  • Photoredox-Catalyzed Reactions :

    • In recent research, tert-butyl carbamate has been used in photoredox-catalyzed reactions, further emphasizing its importance in advanced organic synthesis techniques (Wang et al., 2022).
  • Deprotection in Organic Synthesis :

    • It's also used in the deprotection of tert-butyl carbamates, esters, and ethers. This application is significant in the synthesis of various pharmaceuticals and complex organic molecules (Li et al., 2006).
  • Aqueous Acid Deprotection :

    • Aqueous phosphoric acid has been demonstrated as an effective reagent for the deprotection of tert-butyl carbamates. This method offers good selectivity and mild reaction conditions, essential for preserving the stereochemical integrity of substrates (Li et al., 2006).

Safety and Hazards

The safety information for “tert-Butyl (3-amino-4-fluorophenyl)carbamate” indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl N-(3-amino-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFNJRUKTFGZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472882
Record name tert-Butyl (3-amino-4-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

361548-95-0
Record name tert-Butyl (3-amino-4-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-amino-4-fluorophenyl)carbamate
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